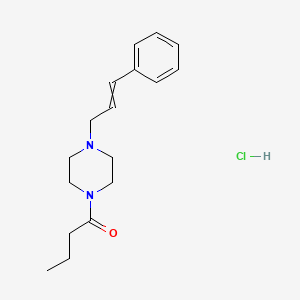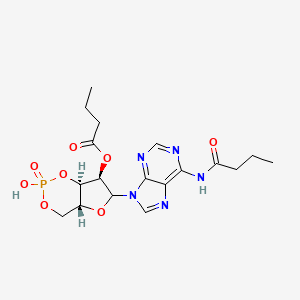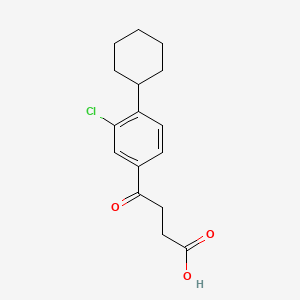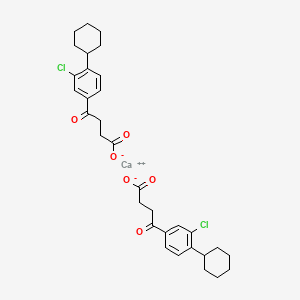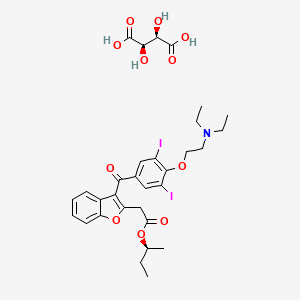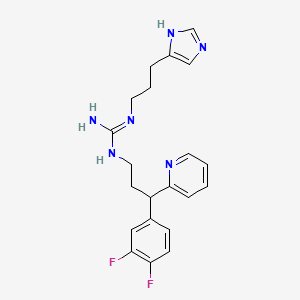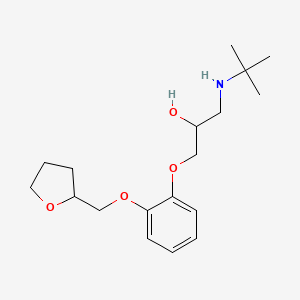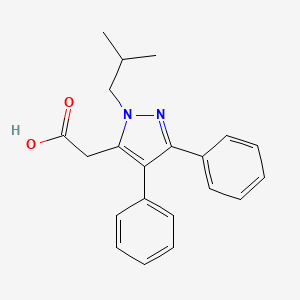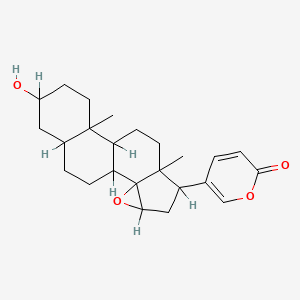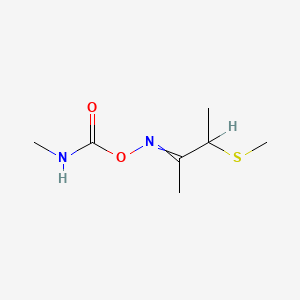
ブトカルボキシム
概要
説明
Butocarboxim is a synthetic carbamate acetylcholinesterase inhibitor that is used as a pesticide . It is characterized as a pale brown viscous liquid, and exposure occurs by inhalation, ingestion, or contact .
Synthesis Analysis
The synthesis of Butocarboxim involves the formation of adducts with the amino acids in Hemoglobin . A novel hapten for Butocarboxim was designed and synthesized around the oxime group .Molecular Structure Analysis
The molecular formula of Butocarboxim is C7H14N2O2S . The IUPAC name is (3-methylsulfanylbutan-2-ylideneamino) N -methylcarbamate . The InChI is InChI=1S/C7H14N2O2S/c1-5 (6 (2)12-4)9-11-7 (10)8-3/h6H,1-4H3, (H,8,10) .Chemical Reactions Analysis
The decomposition of Butocarboxim involves the oxidation of the free form and the formation of adducts with the amino acids in Hemoglobin .Physical and Chemical Properties Analysis
Butocarboxim has a density of 1.1±0.1 g/cm3, a molar refractivity of 50.2±0.5 cm3, and a polar surface area of 76 Å2 . It has a molar volume of 169.4±7.0 cm3 and a surface tension of 33.8±7.0 dyne/cm .科学的研究の応用
ブトカルボキシムは、いくつかの科学研究用途を持つ化学化合物です。以下は、ブトカルボキシムのユニークな用途に焦点を当てた詳細なセクションです。
農産物安全性
ブトカルボキシムは、農産物中の存在について研究されてきました。研究には、これらの製品の安全性を確保するための高感度検出方法の開発が含まれています。 ある研究では、ブトカルボキシムの新規ハプテンを設計し、それに対する高選択的モノクローナル抗体を産生しました .
コリンエステラーゼ阻害
それは、コリンエステラーゼまたはアセチルコリンエステラーゼ(AChE)阻害剤として作用します。 この特性は、カルバメートなどのブトカルボキシムがコリンエステラーゼと不安定な複合体を形成するため、酵素阻害と神経剤解毒の研究において重要です .
作用機序
Target of Action
Butocarboxim is primarily a cholinesterase or acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for the breakdown of acetylcholine, a neurotransmitter that carries signals across nerve synapses .
Mode of Action
Butocarboxim, like other carbamate pesticides, operates by forming unstable complexes with cholinesterases through the carbamoylation of the active sites of the enzymes . This action inhibits the function of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nerves and muscles . This inhibition is reversible .
Biochemical Pathways
The primary biochemical pathway affected by Butocarboxim is the cholinergic pathway. By inhibiting acetylcholinesterase, Butocarboxim disrupts the normal function of this pathway, leading to an excess of acetylcholine. This excess can cause a range of effects, from muscle contractions to respiratory failure, depending on the level of exposure .
Pharmacokinetics
As a carbamate pesticide, it is known to be highly soluble in water , which can influence its absorption and distribution. It is also highly volatile , which may affect its metabolism and excretion
Result of Action
The primary result of Butocarboxim’s action is the inhibition of acetylcholinesterase, leading to an overstimulation of the nerves and muscles due to an excess of acetylcholine . This can result in a range of symptoms, from muscle contractions to respiratory failure, depending on the level of exposure .
Action Environment
Butocarboxim is highly soluble in water and highly volatile . It may be persistent in water bodies . It is also highly toxic to birds and moderately toxic to most aquatic life . These environmental factors can influence the action, efficacy, and stability of Butocarboxim.
Safety and Hazards
生化学分析
Biochemical Properties
Butocarboxim’s poisoning mechanism is through the inhibition of the activities of important proteins such as acetylcholinesterase . A new hapten of Butocarboxim was designed and synthesized, and a highly affinitive and selective monoclonal antibody (mAb) against Butocarboxim was produced .
Cellular Effects
Given its mechanism of action, it likely disrupts normal cellular function by inhibiting acetylcholinesterase .
Molecular Mechanism
Butocarboxim exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This enzyme is crucial for nerve function, and its inhibition can lead to a variety of neurological symptoms.
Temporal Effects in Laboratory Settings
In laboratory settings, Butocarboxim has been detected in crops using High-Performance Liquid Chromatography (HPLC) equipped with a post-column derivatization system and a fluorescence detector .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Butocarboxim can be achieved through a two-step reaction process. The first step involves the synthesis of N,N-dimethyl-2-propyn-1-amine, which is then reacted with ethyl chloroformate in the second step to produce Butocarboxim.", "Starting Materials": ["Propargylamine", "Dimethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: Synthesis of N,N-dimethyl-2-propyn-1-amine", "a. Add propargylamine and dimethylamine to a round-bottom flask in a molar ratio of 1:2.", "b. Add a catalytic amount of sodium hydroxide to the flask and stir the mixture for 24 hours at room temperature.", "c. Extract the product with diethyl ether and wash the organic layer with hydrochloric acid and water.", "d. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain N,N-dimethyl-2-propyn-1-amine as a yellow liquid.", "Step 2: Synthesis of Butocarboxim", "a. Dissolve N,N-dimethyl-2-propyn-1-amine in dichloromethane and cool the solution to 0°C.", "b. Slowly add ethyl chloroformate to the solution and stir the mixture for 24 hours at room temperature.", "c. Extract the product with diethyl ether and wash the organic layer with hydrochloric acid and water.", "d. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain Butocarboxim as a white solid." ] } | |
| Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. /Carbamate Pesticides/ | |
CAS番号 |
34681-10-2 |
分子式 |
C7H14N2O2S |
分子量 |
190.27 g/mol |
IUPAC名 |
[(Z)-3-methylsulfanylbutan-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5- |
InChIキー |
SFNPDDSJBGRXLW-UITAMQMPSA-N |
異性体SMILES |
CC(/C(=N\OC(=O)NC)/C)SC |
SMILES |
CC(C(=NOC(=O)NC)C)SC |
正規SMILES |
CC(C(=NOC(=O)NC)C)SC |
外観 |
Solid powder |
Color/Form |
Pale brown, viscous liquid (tech.). Crystalline at lower temperatures. /Technical butocarboxim/ |
密度 |
1.12 (20 °C) |
melting_point |
37 °C ((E)- isomer); ((Z)- isomer is an oil at room temperature) |
| 34681-10-2 | |
物理的記述 |
Pale brown liquid (technical product); (E)- isomer: mp = 37 deg C; (Z)- isomer: liquid at room temperature; [HSDB] Nearly colorless liquid (partially crystallized); mp = 34-37 deg C; [INCHEM JMPR] Colorless solid; mp = 32-37 deg C; [MSDSonline] |
ピクトグラム |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable at pH 5-7 (up to 50 °C), but hydrolysed by strong acids and alkalis. Stable to sunlight and oxygen. Thermally stable up to 100 °C. |
溶解性 |
Soluble in most organic solvents. Completely miscible with aromatic hydrocarbons, esters, and ketones. Low solubility in aliphatic hydrocarbons (11 g/l) and carbon tetrachloride. In water, 35 g/l @ 20 °C |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Butocarboxim; CO 755; Drawin 755; |
蒸気圧 |
0.0000795 [mmHg] 7.95X10-5 mm Hg @ 20 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


